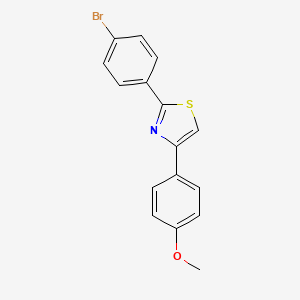
2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the reaction between 4-bromoacetophenone and 4-methoxythioamide under acidic conditions can yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenylthiazole derivative, while coupling reactions can produce biaryl thiazoles.
科学研究应用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and methoxyphenyl groups can influence its binding affinity and specificity. In chemical reactions, the thiazole ring can act as a nucleophile or electrophile, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
2-Phenylthiazole: Lacks the bromine and methoxy groups, leading to different chemical properties and reactivity.
2-(4-Chlorophenyl)-4-(4-methoxyphenyl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
2-(4-Bromophenyl)-4-phenylthiazole:
Uniqueness
2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole is unique due to the combination of the bromophenyl and methoxyphenyl groups attached to the thiazole ring. This specific arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C16H12BrNOS |
|---|---|
分子量 |
346.2 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12BrNOS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,1H3 |
InChI 键 |
ZBRPBHBZVAHECR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



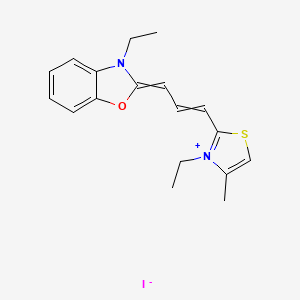
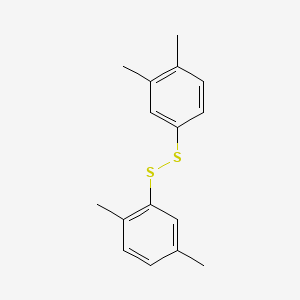
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)

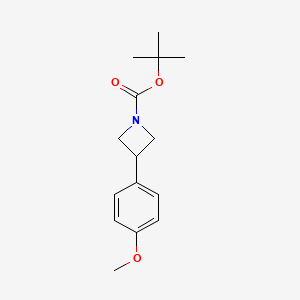


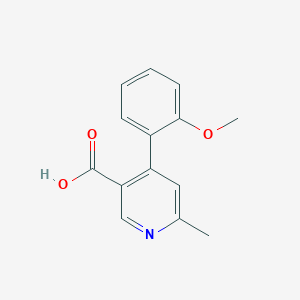
![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)
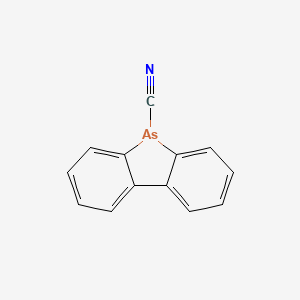
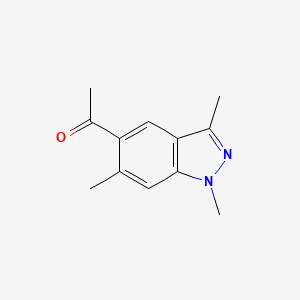
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)

